3-(2-Thienyl)-D-alanine

Description

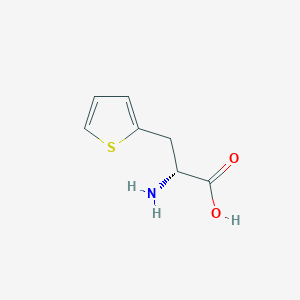

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62561-76-6 | |

| Record name | beta-2-Thienyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-2-THIENYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-(2-Thienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thiophene ring. This modification imparts unique chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. It is primarily recognized for its role as a phenylalanine antagonist, interfering with the metabolic pathways of this essential amino acid. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure and Properties

This compound, with the IUPAC name (2R)-2-amino-3-(thiophen-2-yl)propanoic acid, is a chiral molecule. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methyl group substituted with a thiophene ring at the 2-position. The "D" designation refers to the stereochemistry at the alpha-carbon.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related isomers.

| Property | This compound | 3-(2-Thienyl)-L-alanine | 3-(2-Thienyl)-DL-alanine |

| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol | 171.22 g/mol | 171.22 g/mol |

| CAS Number | 62561-76-6[1] | 22951-96-8 | 2021-58-1[1] |

| Appearance | Off-white to brown solid | White to light yellow/orange powder/crystal[2] | Powder |

| Melting Point | Decomposes | 255-263 °C (decomposes) | 275-277 °C (decomposes)[3] |

| Solubility | Soluble in water (≥ 5 mg/mL) | Slightly soluble in water[4] | Data not available |

| Optical Activity [α]20/D | Data not available | -30.5 ± 1.5° (c=1% in H₂O) | Not applicable |

Spectroscopic Data

-

¹H-NMR: Expected signals would include a triplet for the β-proton, a doublet of doublets for the α-proton, and signals in the aromatic region corresponding to the protons on the thiophene ring.

-

¹³C-NMR: Carbon signals for the carboxylic acid, α-carbon, β-carbon, and the four distinct carbons of the thiophene ring are expected.

-

FT-IR: Characteristic peaks would be observed for the N-H stretching of the amine, C=O stretching of the carboxylic acid, and C-S stretching of the thiophene ring. PubChem provides access to FTIR spectra for the DL-racemic mixture[5].

Biological Activity and Mechanism of Action

3-(2-Thienyl)-DL-alanine functions as a competitive antagonist of phenylalanine. Its primary mechanisms of action involve the inhibition of key enzymes and transport systems responsible for phenylalanine metabolism and uptake.

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine. 3-(2-Thienyl)-DL-alanine acts as a competitive inhibitor of this enzyme. In vitro studies have shown that in the presence of 24 mM β-2-thienyl-dl-alanine, the apparent Km for liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM, with no significant change in Vmax, which is characteristic of competitive inhibition[6]. The crystal structure of human phenylalanine hydroxylase in a ternary complex with a tetrahydrobiopterin cofactor and 3-(2-thienyl)-L-alanine has been resolved, providing insight into the binding of this substrate analogue to the active site[7][8]. The thiophene ring stacks against the imidazole group of His285 within the active site[7].

Inhibition of Phenylalanine Transport

In addition to enzymatic inhibition, 3-(2-Thienyl)-DL-alanine also competitively inhibits the intestinal transport of phenylalanine[6]. The inhibition constant (Ki) for this process has been estimated at 81 mM[6]. This dual-action of enzymatic and transport inhibition makes it a potent disruptor of phenylalanine homeostasis.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, established general methodologies for the synthesis of α-amino acids and their chiral separation can be adapted.

Synthesis of Racemic 3-(2-Thienyl)-DL-alanine via Diethyl Acetamidomalonate

A common route for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.

Step 1: Preparation of Diethyl Acetamidomalonate A well-established procedure for the synthesis of diethyl acetamidomalonate is available in Organic Syntheses[9]. This involves the nitrosation of diethyl malonate, followed by reduction and acetylation.

Step 2: Alkylation of Diethyl Acetamidomalonate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl acetamidomalonate to the sodium ethoxide solution to form the enolate.

-

Add 2-(chloromethyl)thiophene (or a similar 2-thienyl halide) to the reaction mixture.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction, neutralize, and extract the product.

Step 3: Hydrolysis and Decarboxylation

-

Reflux the alkylated product with a strong acid (e.g., concentrated HCl). This hydrolyzes the ester and amide groups and subsequently decarboxylates the malonic acid derivative.

-

Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Filter and recrystallize the crude 3-(2-Thienyl)-DL-alanine from a suitable solvent system (e.g., water/ethanol).

Chiral Resolution and Analysis

Enzymatic Resolution The resolution of racemic β-2-thienylalanine can be achieved enzymatically, as has been demonstrated in the literature, although detailed modern protocols are scarce[10][11]. This typically involves the use of an enzyme, such as an acylase, that selectively hydrolyzes the N-acetyl derivative of one enantiomer, allowing for their separation.

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a standard method for separating and quantifying the enantiomers of 3-(2-thienyl)alanine.

-

Column: A chiral stationary phase is required. For example, CHIRALPAK ZWIX(-) (3 x 150 mm, 3 µm) has been successfully used.

-

Mobile Phase: A polar phase is typically employed. A reported mobile phase is a mixture of 50mM formic acid and 25mM diethylamine in methanol/tetrahydrofuran/water (49/49/2 v/v/v).

-

Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., ~230-240 nm) is suitable.

-

Analysis: The retention times for the D- and L-enantiomers will differ, allowing for their separation and quantification. Under the conditions reported by DAICEL, the L-enantiomer elutes first, followed by the D-enantiomer.

Conclusion

This compound is a synthetic amino acid with significant potential in biochemical and pharmaceutical research. Its ability to act as a competitive inhibitor of both phenylalanine hydroxylase and phenylalanine transport makes it a valuable tool for studying phenylalanine metabolism and for the development of novel therapeutics. The synthetic and analytical methods outlined in this guide provide a foundation for researchers working with this compound. Further investigation into its specific biological effects and the development of more detailed experimental protocols will continue to enhance its utility in the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. 3-(2-Thienyl)-L-alanine | CymitQuimica [cymitquimica.com]

- 3. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of the ternary complex of the catalytic domain of human phenylalanine hydroxylase with tetrahydrobiopterin and 3-(2-thienyl)-L-alanine, and its implications for the mechanism of catalysis and substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]

- 10. Enzymatic resolution of racemic beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Synthesis and Purification of 3-(2-Thienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(2-Thienyl)-D-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. This document outlines a robust synthetic pathway commencing from diethyl acetamidomalonate, followed by a detailed purification protocol involving enzymatic resolution. All quantitative data is summarized for clarity, and experimental procedures are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic and purification workflows.

Synthesis of DL-3-(2-Thienyl)-alanine

The synthesis of the racemic mixture of 3-(2-Thienyl)-alanine is achieved through a multi-step process starting with the formation of diethyl acetamidomalonate, followed by alkylation and subsequent hydrolysis and decarboxylation.

Synthesis of Diethyl Acetamidomalonate

The initial step involves the synthesis of the key intermediate, diethyl acetamidomalonate. This procedure is well-established and typically proceeds with good yields.

Experimental Protocol:

A detailed procedure for the synthesis of diethyl acetamidomalonate is described in Organic Syntheses.[1] The process involves the nitrosation of diethyl malonate followed by a reduction and acetylation sequence. The reaction can be summarized as follows:

-

In a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

-

Maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours.

-

The resulting diethyl isonitrosomalonate is extracted with ether.

-

The ethereal solution is then treated with 86 g (0.842 mole) of acetic anhydride and 225 ml (3.95 moles) of glacial acetic acid.

-

With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added portion-wise while maintaining the temperature between 40-50°C.

-

After an additional 30 minutes of stirring, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from water to yield diethyl acetamidomalonate.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) |

| Diethyl Malonate | 160.17 | 50 g | 0.312 | - |

| Sodium Nitrite | 69.00 | 65 g | 0.944 | - |

| Acetic Anhydride | 102.09 | 86 g | 0.842 | - |

| Zinc Dust | 65.38 | 78.5 g | 1.20 | - |

| Diethyl Acetamidomalonate | 217.22 | 52-53 g | 0.24-0.244 | 77-78 |

Alkylation of Diethyl Acetamidomalonate

The next step is the alkylation of diethyl acetamidomalonate with 2-(chloromethyl)thiophene. This introduces the thienyl moiety to the malonate backbone.

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium ethoxide (prepared from a stoichiometric equivalent of sodium metal in absolute ethanol) in anhydrous ethanol.

-

To this solution, add diethyl acetamidomalonate (1 equivalent) dropwise with stirring.

-

After the addition is complete, add 2-(chloromethyl)thiophene (1 equivalent) to the reaction mixture.

-

The mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is filtered to remove the sodium chloride precipitate.

-

The ethanol is removed under reduced pressure to yield the crude diethyl 2-acetamido-2-(2-thienylmethyl)malonate.

Hydrolysis and Decarboxylation

The final step in the synthesis of the racemic amino acid is the hydrolysis of the ester and acetamido groups, followed by decarboxylation.

Experimental Protocol:

A general procedure for the hydrolysis and decarboxylation of substituted malonic esters can be adapted.[2][3]

-

The crude diethyl 2-acetamido-2-(2-thienylmethyl)malonate is refluxed with an excess of concentrated hydrochloric acid or hydrobromic acid for several hours.

-

The completion of the reaction is monitored by the cessation of carbon dioxide evolution.

-

The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) with a suitable base (e.g., ammonium hydroxide) to precipitate the crude DL-3-(2-thienyl)alanine.

-

The precipitate is collected by filtration, washed with cold water, and then with ethanol, and dried.

Purification of this compound by Resolution

The purification of the desired D-enantiomer is achieved through the resolution of the racemic mixture. This can be accomplished by enzymatic resolution or by using a chiral resolving agent.

Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. In this case, an acylase enzyme can be used to selectively hydrolyze the N-acetyl group of the L-enantiomer, allowing for the separation of the free L-amino acid from the N-acetylated D-amino acid.

Conceptual Workflow:

Caption: Enzymatic resolution workflow for this compound.

Resolution using a Chiral Resolving Agent

An alternative to enzymatic resolution is the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. Dibenzoyl-L-tartaric acid is an effective resolving agent for this purpose.[4]

Experimental Protocol: [4]

-

To a solution of 20.0 g of β-2-thienyl-DL-alanine in 400 mL of water and 90 mL of acetic acid, add 42 g of dibenzoyl-L-tartaric acid.

-

Heat the mixture to 65°C and stir for 1.5 hours.

-

Slowly cool the solution to room temperature and continue stirring for 1 hour.

-

The precipitated salt of β-2-thienyl-D-alanine and dibenzoyl-L-tartaric acid is collected by filtration.

Quantitative Data: [4]

| Reactant/Product | Amount (g) | L/D Ratio of the Salt |

| β-2-thienyl-DL-alanine | 20.0 | - |

| Dibenzoyl-L-tartaric acid | 42.0 | - |

| Salt of β-2-thienyl-D-alanine and dibenzoyl-L-tartaric acid | 28.3 | 4/96 |

Liberation and Purification of this compound

The final step is the liberation of the free D-amino acid from the diastereomeric salt or the N-acetylated form, followed by purification.

Experimental Protocol (from Diastereomeric Salt):

-

Suspend the diastereomeric salt in water.

-

Adjust the pH to be alkaline (e.g., pH 9-10) with a suitable base like sodium hydroxide to liberate the free amino acid and convert the resolving agent to its salt.

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the dibenzoyl-L-tartaric acid.

-

Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately pH 6) with a dilute acid (e.g., HCl).

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

Experimental Protocol (from N-Acetyl-D-amino acid):

-

Reflux the N-acetyl-D-3-(2-thienyl)alanine with a dilute mineral acid (e.g., 2M HCl) for several hours.

-

Monitor the reaction for the complete removal of the acetyl group by TLC.

-

After completion, cool the reaction mixture and adjust the pH to the isoelectric point to precipitate the pure this compound.

-

Collect the product by filtration, wash with cold water, and dry.

Characterization Data

Expected Spectroscopic Data:

-

1H NMR (D2O): The spectrum is expected to show signals corresponding to the α-proton, the β-protons, and the three protons of the thiophene ring. For the L-enantiomer, the following shifts have been reported and similar values are expected for the D-enantiomer: δ 2.99 (m, 2H), 3.33 (m, 1H), 6.76 (m, 1H), 6.85 (m, 1H), 7.13 (m, 1H).[4]

-

13C NMR: The spectrum should show signals for the carboxyl carbon, the α-carbon, the β-carbon, and the four carbons of the thiophene ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 171.22 g/mol is expected.[5]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the thiophene ring are expected.

Workflow Diagrams

Caption: Synthetic pathway for DL-3-(2-Thienyl)-alanine.

Caption: Purification workflow via chiral resolution.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]

- 5. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of Thienylalanine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienylalanine derivatives, structural analogs of the essential amino acid phenylalanine, have emerged as a versatile and promising class of compounds in medicinal chemistry and drug discovery. The incorporation of the thiophene ring introduces unique physicochemical properties that modulate biological activity, leading to a diverse range of therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of various thienylalanine derivatives, with a focus on their anticancer and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the underlying mechanisms of action to serve as a valuable resource for researchers in the field.

Introduction

The strategic modification of amino acid structures has long been a cornerstone of drug design and development. Thienylalanine, which substitutes the phenyl group of phenylalanine with a thienyl group, represents a particularly fruitful area of this research. The sulfur-containing aromatic thiophene ring alters the electronic and steric properties of the molecule, influencing its interactions with biological targets.[1][2] This has led to the development of thienylalanine derivatives with a wide spectrum of biological activities, including roles as enzyme inhibitors, and potent anticancer and antimicrobial agents.[3][4][5] This guide will delve into the core biological activities of these derivatives, providing the necessary technical details for their continued exploration and development.

Anticancer Activity of Thienylalanine Derivatives

Several classes of thienylalanine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), the generation of cytotoxic reactive oxygen species (ROS), and the disruption of cell division.

Thieno[2,3-d]pyrimidine Derivatives

Thienopyrimidines, a class of fused heterocyclic compounds derived from thienylalanine, have shown potent cytotoxic effects against various cancer cell lines.

Mechanism of Action:

Thienopyrimidine derivatives have been shown to induce cancer cell death through multiple interconnected pathways. A primary mechanism is the induction of apoptosis , the cell's intrinsic suicide program. This is often initiated by the generation of reactive oxygen species (ROS) , which leads to cellular damage and triggers the apoptotic cascade.[6][7] Key events in this process include the activation of caspases , a family of proteases that execute the apoptotic program, and the modulation of the Bcl-2 family of proteins , which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.[6][8][9] Furthermore, some thienopyrimidine derivatives can induce mitotic catastrophe , a form of cell death that occurs during mitosis due to improper chromosome segregation.[6]

Signaling Pathway for Thienopyrimidine-Induced Apoptosis

Caption: Thienopyrimidine-induced apoptosis signaling pathway.

Quantitative Data:

The anticancer activity of thienopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 22.12 - 37.78 | Ghorab et al. |

| Thieno[2,3-d]pyrimidines | HCT116 (Colon) | 0.6 - 1.2 | Amawi et al.[6] |

| Thieno[2,3-d]pyrimidines | OV2008 (Ovarian) | 0.6 - 1.2 | Amawi et al.[6] |

Di(3-thienyl)methanol and Di(3-thienyl)methane

These simpler thienyl derivatives have also demonstrated notable anticancer activity, particularly against brain cancer cell lines.

Mechanism of Action:

The primary mechanism of action for di(3-thienyl)methanol and its methane analog is the induction of cell death and the inhibition of clonogenic capacity , which is the ability of a single cancer cell to grow into a colony.[10][11][12] The precise signaling pathways are still under investigation, but the observed cytotoxic effects suggest the involvement of apoptosis or other cell death programs.

Logical Relationship for Anticancer Effect

Caption: Anticancer mechanism of di(3-thienyl) derivatives.

Quantitative Data:

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Di(3-thienyl)methanol | T98G (Brain) | 60 - 200 | [12][13] |

| Di(3-thienyl)methane | T98G (Brain) | 60 - 200 | [12][13] |

Antimicrobial Activity of Thienylalanine Derivatives

Thienylalanine derivatives have shown promise as antimicrobial agents, with mechanisms that target essential bacterial processes.

β-2-Thienylalanine

As a close structural analog of phenylalanine, β-2-thienylalanine exhibits its antimicrobial effect through metabolic deception.

Mechanism of Action:

The primary mechanism of action for β-2-thienylalanine is its role as a phenylalanine antagonist .[14] During bacterial protein synthesis, β-2-thienylalanine can be mistakenly incorporated into polypeptide chains in place of phenylalanine. This substitution leads to the formation of non-functional proteins , disrupting essential cellular processes and ultimately inhibiting bacterial growth.[14][15]

Pathway of Bacterial Protein Synthesis Inhibition

Caption: Antimicrobial mechanism of β-2-thienylalanine.

Other Thienyl Derivatives

Other heterocyclic derivatives containing the thienyl moiety have also demonstrated significant antimicrobial activity.

Mechanism of Action:

Certain thiophenyl-pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein .[15] FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[1][2][4]

Inhibition of Bacterial Cell Division

Caption: Inhibition of FtsZ polymerization by thienyl derivatives.

Quantitative Data:

The antimicrobial activity of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-(2-Thienyl)-1,2,4-triazoles | Staphylococcus aureus | 1 - 64 | |

| 5-(2-Thienyl)-1,2,4-triazoles | Bacillus subtilis | 1 - 32 | |

| 5-(2-Thienyl)-1,2,4-triazoles | Escherichia coli | 1 - 128 | |

| 5-(2-Thienyl)-1,2,4-triazoles | Pseudomonas aeruginosa | 4 - 128 |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Experimental workflow for the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the thienylalanine derivative and a vehicle control.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Assay (Broth Microdilution)

Caption: Experimental workflow for the MIC assay.

Methodology:

-

Serial Dilution: Prepare a two-fold serial dilution of the thienylalanine derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

Thienylalanine derivatives represent a rich and diverse chemical space with significant potential for the development of novel therapeutics. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their relatively straightforward synthesis, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the biological activities of thienylalanine derivatives continues to grow, so too will their potential to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane | MDPI [mdpi.com]

- 13. FALSE FEEDBACK INHIBITION OF AROMATIC AMINO ACID BIOSYNTHESIS BY BETA-2-THIENYLALANINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]

- 15. The effects of beta-2- thienylalanine upon protein synthesis in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Characterization of 3-(2-Thienyl)-D-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of 3-(2-Thienyl)-D-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document is intended to serve as a comprehensive resource, offering detailed spectroscopic data, experimental protocols, and relevant biological context to support research and development activities.

Core Spectroscopic Data

The unique structural features of this compound, characterized by a thiophene ring attached to the alanine side chain, give rise to a distinct spectroscopic profile. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | Thiophene H5 |

| ~6.95 | m | 2H | Thiophene H3, H4 |

| ~4.00 | t | 1H | α-CH |

| ~3.30 | d | 2H | β-CH₂ |

Note: Data obtained from commercially available this compound. Solvent and instrument frequency can influence exact chemical shifts.

Table 2: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2900 | Weak | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1490 | Medium | C=C stretch (aromatic ring) |

Note: IR data is typically acquired for the solid-state compound and assignments are based on characteristic functional group absorptions.

Table 3: Mass Spectrometry Data of this compound

| m/z | Ion |

| 172.04 | [M+H]⁺ |

| 155.04 | [M-NH₃+H]⁺ |

| 126.02 | [M-COOH+H]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of a compound. The following are generalized protocols for obtaining NMR, IR, and MS data for a non-proteinogenic amino acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra involves the dissolution of a few milligrams of the analyte in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a known internal standard like trimethylsilane (TMS). The spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. A small amount of the powdered sample is placed directly on the ATR crystal, and the IR spectrum is recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr powder and pressing it into a thin, transparent disk.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids. The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid) to promote protonation, and then infused into the mass spectrometer.

Biological Context and Applications

This compound is a valuable building block in the synthesis of peptidomimetics and other biologically active molecules. As an unnatural amino acid, its incorporation into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties, which is a key strategy in drug design.

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural similarity to phenylalanine suggests potential interactions with pathways involving aromatic amino acid metabolism or transport. Further research is warranted to elucidate its precise biological roles and therapeutic potential.

The logical relationship for its application in drug discovery often follows a structure-activity relationship (SAR) study workflow.

This technical guide provides a foundational set of spectroscopic and procedural information for this compound. Researchers are encouraged to use this data as a reference and to perform their own analytical characterization to ensure the quality and identity of their materials.

Commercial Sourcing and Technical Guide for Enantiomerically Pure 3-(2-Thienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, and detailed methodologies for the synthesis, purification, and analysis of enantiomerically pure 3-(2-Thienyl)-D-alanine. This non-proteinogenic amino acid is a valuable building block in pharmaceutical research and drug development, making reliable sourcing and quality control paramount.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, with varying purity levels and available data. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm the enantiomeric excess and overall purity before use.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| MedchemExpress | This compound | 62561-76-6 | >98% | Sold for research use only.[1] |

| Sigma-Aldrich (Merck) | 3-(2-Thienyl)-DL-alanine | 2021-58-1 | ≥98% | Note: This is the racemic mixture. |

| Santa Cruz Biotechnology | 3-(2-Thienyl)-DL-alanine | 2021-58-1 | >99% | Note: This is the racemic mixture. |

| Chemical-Suppliers.com | This compound, 95% | 62561-76-6 | 95% | Lists various suppliers. |

| Chem-Impex | β-(2-Thienyl)-D-alanine | 62561-76-6 | ≥ 99% (HPLC) | Provides optical rotation data. |

Synthesis of Enantiomerically Pure this compound

The enantioselective synthesis of this compound can be achieved through various methods, including enzymatic resolution of a racemic mixture. Below is a detailed protocol for a chemoenzymatic approach.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-3-(2-Thienyl)-DL-alanine

This method involves the synthesis of the racemic N-acetyl amino acid followed by stereoselective enzymatic hydrolysis.

Step 1: Synthesis of N-Acetyl-3-(2-Thienyl)-DL-alanine

-

Materials: 3-(2-Thienyl)-DL-alanine, Acetic Anhydride, Sodium Bicarbonate, Dichloromethane (DCM), Hydrochloric Acid (HCl), Ethyl Acetate, Magnesium Sulfate.

-

Procedure:

-

Suspend 3-(2-Thienyl)-DL-alanine (1 equivalent) in a 1:1 mixture of water and DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium bicarbonate (3 equivalents) to the suspension.

-

Add acetic anhydride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Separate the aqueous and organic layers.

-

Wash the organic layer with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl-3-(2-Thienyl)-DL-alanine.

-

Step 2: Enzymatic Resolution

-

Materials: N-Acetyl-3-(2-Thienyl)-DL-alanine, Acylase I from Aspergillus melleus, Cobalt Chloride (CoCl₂), 1 M Sodium Hydroxide (NaOH), 1 M Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve the crude N-acetyl-3-(2-Thienyl)-DL-alanine in deionized water and adjust the pH to 7.0 with 1 M NaOH.

-

Add Acylase I (enzyme to substrate ratio of 1:1000 by weight) and a catalytic amount of CoCl₂.

-

Stir the mixture at 37 °C and monitor the reaction progress by chiral HPLC.

-

Once the conversion of the L-enantiomer is complete (typically 12-24 hours), stop the reaction by acidifying the mixture to pH 2 with 1 M HCl.

-

The desired N-acetyl-3-(2-Thienyl)-D-alanine will precipitate out of the solution.

-

Filter the precipitate and wash with cold water.

-

Step 3: Hydrolysis of N-Acetyl-3-(2-Thienyl)-D-alanine

-

Materials: N-Acetyl-3-(2-Thienyl)-D-alanine, 6 M Hydrochloric Acid (HCl).

-

Procedure:

-

Reflux the N-acetyl-3-(2-Thienyl)-D-alanine in 6 M HCl for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the excess HCl.

-

Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide) to precipitate the enantiomerically pure this compound.

-

Filter the solid, wash with cold water and ethanol, and dry under vacuum.

-

Purification of Enantiomerically Pure this compound

Purification is critical to achieve high enantiomeric and chemical purity. Recrystallization is a common and effective method. A US patent describes a method for the optical resolution of β-2-thienyl-DL-alanine using dibenzoyl-L-tartaric acid, which can be adapted for purification.[2]

Experimental Protocol: Recrystallization

-

Materials: Crude this compound, Ethanol, Water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 50% aqueous ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to a constant weight.

-

The purity of the recrystallized product should be confirmed by chiral HPLC and other analytical methods.

-

Chiral Analysis for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of chiral compounds.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: HPLC system with a chiral column and a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is often effective for separating amino acid enantiomers.

-

Mobile Phase: A typical mobile phase for normal phase separation would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. For example, n-hexane:isopropanol:trifluoroacetic acid (90:10:0.1).

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Inject a standard of the racemic mixture to determine the retention times of both the D- and L-enantiomers.

-

Inject the sample to be analyzed.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

-

References

The Pivotal Role of Thiophene-Containing Amino Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of thiophene rings into amino acid scaffolds has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of compounds with significant therapeutic potential. The unique physicochemical properties of the thiophene moiety, including its aromaticity and ability to engage in various non-covalent interactions, allow for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of thiophene-containing amino acids and their derivatives, with a focus on their applications in oncology.

Synthesis of Thiophene-Containing Amino Acid Derivatives

The construction of the thiophene core is often achieved through well-established synthetic methodologies, with the Gewald reaction being a prominent and versatile approach for the synthesis of 2-aminothiophenes.

General Protocol for Gewald Synthesis of 2-Aminothiophene Derivatives

The Gewald reaction is a one-pot multicomponent reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Materials:

-

Ketone or aldehyde (1.0 equivalent)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equivalent)

-

Elemental sulfur (1.1 equivalents)

-

Amine base (e.g., morpholine, triethylamine) (1.0 equivalent)

-

Solvent (e.g., ethanol, methanol)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the chosen solvent.

-

Add the amine base to the reaction mixture.

-

Heat the mixture with stirring to a temperature of 50-70°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration.

-

Wash the collected solid with cold ethanol and allow it to dry.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization from a suitable solvent like ethanol.

-

The structure of the purified 2-aminothiophene derivative is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and Mass Spectrometry.[1]

Biological Evaluation of Thiophene Derivatives

A critical step in the drug discovery pipeline is the comprehensive biological evaluation of the synthesized compounds. This typically involves assessing their cytotoxicity against cancer cell lines and their inhibitory activity against specific molecular targets, such as protein kinases.

Protocol for MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested

-

96-well microplate

-

Thiophene derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the thiophene derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][3][4]

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of synthesized thiophene derivatives against a specific protein kinase.

Materials:

-

Recombinant human kinase enzyme

-

Substrate peptide (e.g., biotinylated-c-Jun for JNK)

-

Adenosine triphosphate (ATP)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

Synthesized inhibitor compound dissolved in DMSO

-

Assay detection kit (e.g., HTRF, ADP-Glo)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

In a suitable microplate (e.g., 384-well), add the kinase buffer, the kinase enzyme, and the inhibitor solution.

-

Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Allow the reaction to proceed for a specified time (e.g., 1 hour) at room temperature.

-

Stop the reaction and detect the amount of phosphorylated substrate or ADP produced according to the manufacturer's instructions for the chosen assay kit.

-

Measure the signal on a compatible microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.[1][5]

Quantitative Biological Data

The following tables summarize the biological activity of selected thiophene-containing compounds from the literature, highlighting their potential as anticancer agents.

Table 1: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |

| Compound 2c | Jurkat (T-leukemia) | 0.012 | Not specified | [6] |

| MT4 (T-leukemia) | 0.086 | Not specified | [6] | |

| Compound 3b | HepG2 (Liver) | 3.105 | MTT | [7] |

| PC-3 (Prostate) | 2.15 | MTT | [7] | |

| Compound 4c | HepG2 (Liver) | 3.023 | MTT | [7] |

| PC-3 (Prostate) | 3.12 | MTT | [7] | |

| Compound 5 | MCF-7 (Breast) | 7.301 | MTT | [5] |

| HepG2 (Liver) | 5.3 | MTT | [5] | |

| Compound 8 | MCF-7 (Breast) | 4.132 | MTT | [5] |

| HepG2 (Liver) | 3.3 | MTT | [5] | |

| Compound 16b | U87MG (Glioblastoma) | 7.2 | Not specified | [8] |

| BU17 | A549 (Lung) | 2.73 | MTS | [2] |

| Thiophene Analog 3 | MCF-7 (Breast) | 29.51 | MTT | [9] |

| Thiophene Analog 6 | MCF-7 (Breast) | 11.17 | MTT | [9] |

| HepG2 (Liver) | 9.33 | MTT | [9] | |

| HCT-116 (Colon) | 10.63 | MTT | [9] | |

| Thiophene Analog 7 | MCF-7 (Breast) | 16.76 | MTT | [9] |

| HepG2 (Liver) | 15.80 | MTT | [9] | |

| HCT-116 (Colon) | 18.42 | MTT | [9] | |

| TP 5 | HepG2 (Liver) | <30 µg/mL | MTT | [10] |

| SMMC-7721 (Liver) | <30 µg/mL | MTT | [10] | |

| Compound 10 | H460 (Lung) | 7.7 | Not specified | [11] |

| Compound 13 | PC-3 (Prostate) | 2.64 | Not specified | [11] |

| Compound 14 | PC-3 (Prostate) | >2.64 | Not specified | [11] |

| Compound 15 | PC-3 (Prostate) | >2.64 | Not specified | [11] |

| Compound 19 | LoVo (Colon) | 57.15 µg/mL | Not specified | [11] |

| HCT-116 (Colon) | 71.00 µg/mL | Not specified | [11] | |

| Compound 27 | HepG2 (Liver) | 8.48 | Not specified | [11] |

| HCT-116 (Colon) | 14.52 | Not specified | [11] | |

| MCF-7 (Breast) | 9.78 | Not specified | [11] |

Table 2: Kinase Inhibitory Activity of Thiophene Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 3b | VEGFR-2 | 0.126 | [4][7] |

| AKT | 6.96 | [4][7] | |

| Compound 4c | VEGFR-2 | 0.075 | [4][7] |

| AKT | 4.60 | [4][7] | |

| Compound 5 | FLT3 | 32.435 | [5] |

| Compound 8 | FLT3 | 40.55 | [5] |

| Compound 9b | FLT3 | 39.61 | [5] |

| Compound 10 | FLT3 | 40.04 | [5] |

| Compound 16b | Clk4 | 0.011 | [8] |

| DRAK1 | 0.087 | [8] | |

| Haspin | 0.1257 | [8] | |

| Clk1 | 0.163 | [8] | |

| Dyrk1B | 0.284 | [8] | |

| Dyrk1A | 0.3533 | [8] | |

| BU17 | WEE1 | Not specified | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental methodologies is crucial for a comprehensive understanding of the role of thiophene-containing compounds in medicinal chemistry.

Wnt/β-catenin Signaling Pathway Inhibition

Certain thiophene derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Caption: Inhibition of the Wnt/β-catenin pathway by a thiophene derivative.

Experimental Workflow for Anticancer Drug Discovery

The process of discovering and developing new anticancer drugs based on thiophene-containing amino acids follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A generalized workflow for anticancer drug discovery.

Conclusion

Thiophene-containing amino acids and their derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Their synthesis is often straightforward, and their biological activities are diverse and potent, particularly in the realm of oncology. The ability of these compounds to interact with and modulate key cellular signaling pathways, such as the Wnt/β-catenin pathway, underscores their potential as targeted cancer therapies. Continued exploration of the chemical space around the thiophene-amino acid core, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of new and improved drug candidates for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

The Architect's Toolkit: An In-depth Guide to Unnatural Amino Acids in Peptide Design

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in medicinal chemistry and drug discovery, moving beyond the constraints of the 20 canonical amino acids to engineer molecules with superior therapeutic properties. By strategically modifying peptide backbones and side chains, researchers can overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This guide provides a technical overview of the core principles of Uaa integration, detailing methods of synthesis, purification, and characterization. It presents quantitative data on the improvements achieved in peptide stability and cell permeability and illustrates key experimental and biological pathways to provide a comprehensive resource for professionals in the field.

Introduction to Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that are not encoded by the standard genetic code.[1] They can be introduced into peptide sequences through chemical synthesis or genetic engineering techniques. The primary motivation for incorporating Uaas is to enhance the physicochemical and pharmacological properties of peptides.[2][3] Natural peptides often face challenges as therapeutic agents due to rapid degradation by proteases and poor membrane permeability.[3] Uaas provide a powerful toolkit to address these limitations by introducing novel functionalities, altering peptide conformation, and improving stability.[4] Strategic incorporation can lead to peptides with enhanced binding affinity, increased half-life, improved target selectivity, and better oral bioavailability.[5][6]

Uaas can be broadly categorized based on the type of modification they introduce to the peptide structure. These modifications are instrumental in tuning the peptide's properties for therapeutic applications.

Impact of Uaa Incorporation on Peptide Properties: Quantitative Data

The inclusion of Uaas can dramatically alter a peptide's pharmacokinetic and pharmacodynamic profile. The following tables summarize quantitative data from studies demonstrating these improvements.

Table 1: Enhancement of Proteolytic Stability

| Parent Peptide | Uaa Modification | Assay Conditions | Result | Reference |

| Pep05 (KRLFKKLLKYLRKF) | All L-Lys and L-Arg replaced with D-Lys and D-Arg (Peptide DP06) | Incubation in human plasma | >60% of peptide remained intact after 24 hours | [7] |

| Pep05 (KRLFKKLLKYLRKF) | Single α-aminoisobutyric acid (Aib) at N-terminus (Peptide UP09) | Incubation in human plasma | "Remarkably enhanced plasma stability" | [7] |

| Polybia-CP | All L-amino acids replaced with D-amino acids (Peptide D-CP) | Incubation with trypsin and chymotrypsin | Improved stability against both proteases compared to the L-amino acid parent peptide | [1] |

Table 2: Improvement of Cell Permeability

| Parent Peptide Class | Uaa Modification | Assay System | Result | Reference |

| Cyclic Hexapeptides (poly-alanine backbone) | Multiple N-methylations at various positions | Caco-2 cell monolayer | Poorly permeable parent peptides (Papp < 1 x 10⁻⁶ cm/s) were converted to highly permeable analogs (Papp > 1 x 10⁻⁵ cm/s), comparable to testosterone. | [4] |

Table 3: Enhancement of Binding Affinity

| Parent Peptide Class | Uaa Modification | Target Receptor | Result | Reference |

| Somatostatin Analog | C-terminal N-ethylglycinamide and disulfide bridge | Human Somatostatin Receptors (hsst) | High binding affinity with Ki values of 5.2 nM (hsst2) and 1.2 nM (hsst5) | [8] |

Methodologies for Synthesis and Characterization

The most prevalent method for incorporating Uaas into peptides is chemical synthesis, specifically Solid-Phase Peptide Synthesis (SPPS).[5][9] This is followed by rigorous purification and characterization to ensure the final product's identity and purity.

Detailed Experimental Protocol: Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a Uaa on a 0.1 mmol scale using Rink Amide resin.

-

Resin Preparation:

-

Place 300 mg of Rink Amide resin (loading capacity ~0.33 mmol/g) into a fritted reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation. After swelling, drain the DMF.[10]

-

-

Fmoc-Deprotection (First Amino Acid on Resin):

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (natural or unnatural, 3 equivalents, 0.3 mmol) and a coupling agent such as HATU (3 equivalents, 0.3 mmol) in DMF.[12]

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol), to the amino acid solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

-

-

Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Protocol: Reversed-Phase HPLC (RP-HPLC) Purification

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

System Setup:

-

Purification Run:

-

Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the dissolved crude peptide onto the column.

-

Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.

-

Monitor the elution of the peptide and impurities using a UV detector, typically at 210-220 nm.[9]

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white powder.[9]

Protocol: Mass Spectrometry (MS) Characterization

-

Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

MALDI-TOF MS Analysis:

-

Mix a small volume (e.g., 1 µL) of the peptide solution with an equal volume of a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry (co-crystallize).

-

Acquire the mass spectrum. The resulting spectrum should show a dominant peak corresponding to the calculated molecular weight of the Uaa-containing peptide.[14]

-

-

LC-MS Analysis:

-

Inject the purified peptide solution into an LC-MS system.

-

The peptide is first separated by the LC component (as in analytical RP-HPLC) and then directly ionized and analyzed by the mass spectrometer.

-

This confirms the purity (a single major peak in the chromatogram) and the identity (the correct mass-to-charge ratio in the mass spectrum) of the peptide in a single run.[15][16]

-

Application in Modulating Signaling Pathways: Somatostatin Analogs

Uaa-containing peptides are powerful tools for modulating biological signaling pathways, often with greater specificity and stability than their natural counterparts. A prime example is the clinical use of somatostatin analogs, such as octreotide, which target somatostatin receptors (SSTRs).[17]

Natural somatostatin is a cyclic peptide hormone that inhibits the release of numerous other hormones, including growth hormone, by activating SSTRs.[17] SSTRs are G protein-coupled receptors (GPCRs) that couple to the inhibitory G protein, Gαi.[18] The activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels, leading to the downstream cellular response.[19]

Octreotide is a synthetic octapeptide analog of somatostatin that incorporates two Uaas: D-tryptophan and an amino alcohol, threoninol, at the C-terminus. The inclusion of D-Trp is crucial; it not only enhances the peptide's stability against proteolysis but also improves its binding affinity and selectivity, particularly for the SSTR2 subtype.[17]

Conclusion

The strategic incorporation of unnatural amino acids has proven to be an indispensable tool in modern peptide drug design. By providing mechanisms to enhance proteolytic stability, modulate cell permeability, and increase binding affinity, Uaas enable the transformation of promising but fragile native peptides into robust therapeutic candidates. The continued development of novel Uaa building blocks and synthetic methodologies will further expand the chemical space available to researchers, paving the way for the next generation of highly specific and effective peptide-based drugs.

References

- 1. pharmtech.com [pharmtech.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. hplc.eu [hplc.eu]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A bioactive somatostatin analog without a type II' beta-turn: synthesis and conformational analysis in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuronostatin exerts actions on pituitary that are unique from its sibling peptide somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 3-(2-thienyl)-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physical properties of 3-(2-thienyl)-DL-alanine, a synthetic amino acid analogue of phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of this compound. The guide includes a summary of quantitative data, detailed experimental methodologies for property determination, and a visualization of its potential mechanism of action as a phenylalanine antagonist.

Introduction

3-(2-thienyl)-DL-alanine is a non-proteinogenic amino acid that has garnered interest in various scientific fields, particularly in peptide synthesis and as a phenylalanine antagonist.[1] Its structural similarity to phenylalanine, with the substitution of a phenyl group for a thienyl group, allows it to interact with biological systems that recognize phenylalanine. Understanding its physical properties is crucial for its application in research and development, including formulation, dosage form design, and interpretation of biological activity. This guide synthesizes available data to provide a comprehensive technical resource.

Physicochemical Properties

The physical and chemical properties of 3-(2-thienyl)-DL-alanine are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Amino-3-(thiophen-2-yl)propanoic acid | [1] |

| Synonyms | β-2-Thienyl-DL-alanine | |

| CAS Number | 2021-58-1 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Solid powder | |

| Purity | ≥98% |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 275-277 °C (with decomposition) | |

| Solubility | Soluble in water. Insoluble in organic solvents. | [2] |

| Optical Activity | Racemic mixture (DL-form) |

Experimental Protocols

This section details the methodologies for determining the key physical properties of 3-(2-thienyl)-DL-alanine. These protocols are based on established techniques for the analysis of amino acids and their derivatives.

Melting Point Determination

The melting point of amino acids can be challenging to determine accurately due to their tendency to decompose at high temperatures.[3] Fast Scanning Calorimetry (FSC) is a recommended technique to overcome this issue.[3][4]

Method: Fast Scanning Calorimetry (FSC)

-

Sample Preparation: A small amount of 3-(2-thienyl)-DL-alanine (approximately 1-5 mg) is placed in an aluminum FSC pan.

-

Instrumentation: A Fast Scanning Calorimeter is used.

-

Heating Program:

-

Data Analysis: The melting temperature is determined as the onset of the melting peak in the heat flow versus temperature curve. The enthalpy of fusion can be calculated from the area under the melting peak.[4]

Solubility Determination

The solubility of amino acids is determined by observing their dissolution in various solvents.

Method: Qualitative Solubility Test

-

Solvent Preparation: A panel of solvents is prepared, including deionized water, dilute hydrochloric acid (e.g., 1 M HCl), dilute sodium hydroxide (e.g., 1 M NaOH), and a non-polar organic solvent (e.g., chloroform or ethanol).

-

Sample Addition: A small, accurately weighed amount of 3-(2-thienyl)-DL-alanine is added to a test tube containing a fixed volume of each solvent (e.g., 1 mg in 1 mL).

-

Observation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute).

-

Assessment: The solubility is assessed visually. A clear solution indicates that the compound is soluble, while a cloudy suspension or the presence of undissolved solid indicates insolubility or partial solubility.[5] Warming the solution can be performed to assess temperature effects on solubility.[6]

Spectral Analysis

Spectroscopic techniques are fundamental for the structural elucidation and identification of 3-(2-thienyl)-DL-alanine.

FTIR spectroscopy provides information about the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid 3-(2-thienyl)-DL-alanine powder is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the amine group (-NH₂), carboxylic acid group (-COOH), and the thienyl ring.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Method: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A sample of 3-(2-thienyl)-DL-alanine (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O with a pH adjustment, or DMSO-d₆).

-

A reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added.[7]

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure of 3-(2-thienyl)-DL-alanine.

Biological Activity and Potential Mechanism of Action

3-(2-thienyl)-DL-alanine is known to be a phenylalanine antagonist.[1] Phenylalanine and its derivatives can exert their effects by interacting with neurotransmitter receptors in the central nervous system. Specifically, L-phenylalanine has been shown to be a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and the glutamate-binding site of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[8][9] As a structural analogue, 3-(2-thienyl)-DL-alanine likely shares a similar mechanism of action.

Proposed Signaling Pathway

The following diagram illustrates the proposed antagonistic action of 3-(2-thienyl)-DL-alanine at glutamatergic synapses.

Caption: Proposed mechanism of 3-(2-thienyl)-DL-alanine as a glutamate receptor antagonist.

Experimental Workflow for Assessing Antagonism

The following workflow outlines a general experimental approach to confirm the antagonistic activity of 3-(2-thienyl)-DL-alanine on NMDA and AMPA receptors.

References

- 1. scbt.com [scbt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 5. microbenotes.com [microbenotes.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Phenylalanine - Wikipedia [en.wikipedia.org]

CAS number and molecular weight of 3-(2-Thienyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As an analogue of the aromatic amino acid phenylalanine, it serves as a valuable building block for the synthesis of novel peptides, peptidomimetics, and other small molecules with therapeutic potential. Its unique structural features, namely the presence of a thiophene ring in place of a phenyl group and the D-chiral configuration, offer distinct steric and electronic properties that can be exploited to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of parent compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 62561-76-6 | [1] |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [2] |

| Melting Point | Data for the pure D-enantiomer is not readily available. The DL-racemate has reported melting points of 201-203 °C and 275-277 °C (decomposes). The L-enantiomer has a reported melting point of 255-263 °C (decomposes). | [2][3] |

| Solubility | Water: ≥ 5 mg/mL (29.20 mM) | [1] |

| Optical Rotation | Specific rotation data for the D-enantiomer is not readily available. The L-enantiomer has a specific rotation of [α]20/D -30.5 ± 1.5° (c = 1% in H₂O). |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-3-(2-Thienyl)-DL-alanine

This method involves the synthesis of the racemic N-acetylated amino acid followed by stereoselective enzymatic hydrolysis.

Step 1: Synthesis of N-Acetyl-3-(2-Thienyl)-DL-alanine

-